dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (DMDD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDD is a dihydropyridine derivative, which has a unique chemical structure that makes it an attractive compound for research purposes.
Mechanism of Action
The mechanism of action of dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound also inhibits the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the expression of genes involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers. In animal models, this compound has been shown to reduce blood pressure and improve endothelial function. Furthermore, this compound has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has limitations, including its low water solubility, which can limit its use in aqueous environments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate research. One potential direction is the development of this compound-based drugs for the treatment of cancer and cardiovascular diseases. Another potential direction is the investigation of this compound as a fluorescent probe for the detection of metal ions. Furthermore, this compound could be used as a catalyst for organic synthesis reactions. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its antitumor, anti-inflammatory, and antioxidant properties, as well as its potential use in the treatment of cardiovascular diseases. This compound has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for this compound research, including the development of this compound-based drugs and the investigation of this compound as a fluorescent probe and a catalyst for organic synthesis reactions.
Scientific Research Applications
Dimethyl 1-morpholin-4-yl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its antitumor, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis.
properties
IUPAC Name |
dimethyl 1-morpholin-4-yl-4-oxopyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12(17)9-7-15(14-3-5-21-6-4-14)8-10(11(9)16)13(18)20-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQAJMOCNZXDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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